1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Mechanism of Action
Mode of Action
It is known that the compound may involve several consecutive or concerted steps, including intermolecular nucleophilic attack, ring opening, thermal e/z isomerization, cyclization, and subsequent formation of 2h-chromen-2-one and pyrimidine fragments .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide interacts with its targets and exerts its effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method is the Knoevenagel condensation reaction, which involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a catalyst such as trifluoroacetic acid (CF3COOH). The resulting product is then further modified to introduce the piperidine and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound's biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer agents.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carboxamide
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Uniqueness: 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of the piperidine and carboxamide groups, which contribute to its distinct biological and chemical properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could lead to new discoveries and advancements in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(6-bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOCEPKIJNFNCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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